molecular formula C7H8N4O B13117090 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B13117090
M. Wt: 164.16 g/mol
InChI Key: BYHKKUNBDMEOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which includes 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation significantly reduces reaction times and improves yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone-like structure.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a quinone derivative, while substitution reactions can yield various functionalized triazolopyridines.

Scientific Research Applications

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to the triazole ring.

    1,2,4-Triazolo[4,3-a]pyrazine: Features a pyrazine ring fused to the triazole ring.

Uniqueness

6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H8N4O/c1-12-5-2-3-6-9-10-7(8)11(6)4-5/h2-4H,1H3,(H2,8,10)

InChI Key

BYHKKUNBDMEOHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NN=C2N)C=C1

Origin of Product

United States

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